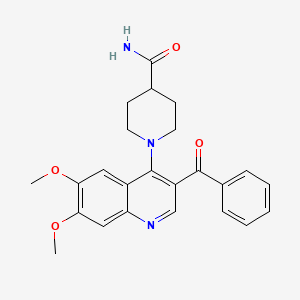
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline, also known as BEPQ, is a quinoline derivative that has been studied for its potential medicinal applications. It is a small molecule that has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BEPQ has been used in laboratory experiments to study the mechanisms of action of various drugs and to assess the potential therapeutic effects of novel compounds.
科学的研究の応用
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline has been used in a variety of scientific research applications, including drug discovery and development, molecular biology, and cell biology. It has been used in laboratory experiments to study the mechanisms of action of various drugs, to assess the potential therapeutic effects of novel compounds, and to evaluate the safety and efficacy of drugs in preclinical and clinical trials. This compound has also been used to study the biochemical and physiological effects of various compounds on cells and tissues.
作用機序
The mechanism of action of 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is not fully understood, but it is thought to involve interactions with various proteins, enzymes, and receptors. It has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This compound has also been found to interact with the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes. In addition, this compound has been found to interact with the G-protein coupled receptor (GPCR) family of proteins, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer effects, as well as anti-microbial properties. In addition, this compound has been found to have anti-oxidant and anti-apoptotic effects, and it has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and regulation.
実験室実験の利点と制限
One of the main advantages of using 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline in laboratory experiments is that it is a small molecule, which makes it easy to work with and allows for precise control of the reaction conditions. In addition, this compound is relatively inexpensive and is readily available from chemical suppliers. However, there are some limitations to using this compound in laboratory experiments. It is not always possible to obtain the desired product in a single reaction, as multiple steps are often required for the synthesis of this compound. In addition, this compound is not always stable and can degrade over time, making it difficult to store for long periods of time.
将来の方向性
There are a number of potential future directions for research involving 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline. These include further investigation into its mechanism of action, the development of more efficient synthetic methods, and the evaluation of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of novel drugs and therapies. Finally, further research into the structure-activity relationships of this compound could lead to the discovery of new compounds with improved properties.
合成法
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline can be synthesized using a variety of methods, including a multi-step synthesis involving the condensation of 4-ethylpiperazine and benzene sulfonyl chloride, followed by reaction with 6,7-dimethoxyquinoline. The reaction is carried out in a mixture of ethanol and water, and the resulting product is purified by column chromatography. The overall yield of the reaction is approximately 95%.
特性
IUPAC Name |
3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25-10-12-26(13-11-25)23-18-14-20(29-2)21(30-3)15-19(18)24-16-22(23)31(27,28)17-8-6-5-7-9-17/h5-9,14-16H,4,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQXJJMSWBIHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510399.png)
![N-(4-methylcyclohexyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510402.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510421.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6510428.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510435.png)
![3-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B6510445.png)
![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)

![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)
![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510469.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)

![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)